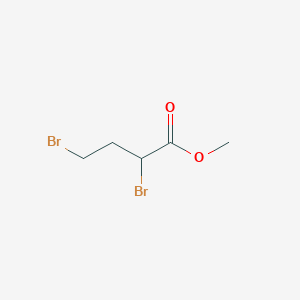

Methyl 2,4-dibromobutyrate

Description

The exact mass of the compound this compound is 259.88706 g/mol and the complexity rating of the compound is 95. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dibromobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHIGEQXJBMKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990491 | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29547-04-4, 70288-65-2 | |

| Record name | 29547-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,4-dibromobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromo-butyric acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,4-dibromobutyrate (CAS 70288-65-2): A Senior Application Scientist's In-Depth Guide to a Versatile Synthetic Intermediate

Introduction: Unveiling a Key Architectural Element in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and drug development sectors, the strategic use of highly functionalized building blocks is paramount. Methyl 2,4-dibromobutyrate (CAS No. 70288-65-2) has emerged as a quintessential example of such a scaffold.[1][2] This seemingly simple C5 ester is endowed with a unique electronic and steric profile, stemming from the presence of two bromine atoms at distinct positions relative to the carbonyl group. This arrangement is not a redundancy but rather a finely tuned feature that allows for sequential and site-selective reactions, making it an invaluable tool for the construction of complex molecular architectures.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, moving beyond a mere recitation of facts to an in-depth exploration of its reactivity, practical applications, and the underlying principles that govern its synthetic utility.

Physicochemical Properties and Safety Profile: A Foundation of Knowledge

A thorough understanding of a reagent's physical and chemical properties, alongside a robust safety protocol, is the bedrock of any successful and safe laboratory operation. The key data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 70288-65-2 | [2] |

| Molecular Formula | C₅H₈Br₂O₂ | [2] |

| Molecular Weight | 259.92 g/mol | |

| Appearance | Colorless to pale yellow oily liquid or solid | [3] |

| Density | 1.840 g/mL at 20 °C | [4] |

| Boiling Point | 236.9°C at 760 mmHg | [2] |

| Flash Point | 97.1°C | [2] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [4] |

| Solubility | Presumed soluble in common organic solvents; poorly soluble in water | [3] |

Safety and Handling:

This compound is classified as an irritant.[2] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air.

The Cornerstone of Reactivity: A Tale of Two Bromines

The synthetic elegance of this compound lies in the differential reactivity of its two carbon-bromine bonds. This disparity is not accidental; it is a direct consequence of their electronic environments within the molecule.

-

The α-Bromo Position (C2): The bromine atom at the alpha-position is adjacent to the electron-withdrawing methyl ester group. This proximity significantly enhances the electrophilicity of the α-carbon, making the C-Br bond more susceptible to nucleophilic attack. This is a classic example of the reactivity observed in α-halo esters.[5][6]

-

The γ-Bromo Position (C4): The bromine atom at the gamma-position behaves more like a primary alkyl halide. While still a reactive site, it is generally less susceptible to direct nucleophilic substitution compared to the activated α-position under many conditions.

This difference in reactivity is the key to its utility, enabling chemists to perform sequential reactions. A nucleophile can be directed to first displace the more reactive γ-bromide, followed by an intramolecular reaction at the α-position, or vice-versa, depending on the reaction conditions and the nature of the nucleophile. This principle is fundamental to its application in heterocyclic synthesis.

Caption: Differential reactivity of the α- and γ-bromo positions in this compound.

Synthetic Applications in Drug Discovery: The Gateway to Azetidines

One of the most significant applications of this compound is in the synthesis of azetidines, particularly azetidine-2-carboxylic acid derivatives.[7] Azetidines are strained, four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates to improve properties such as metabolic stability, solubility, and target-binding affinity.[3][8]

The synthesis of an azetidine ring from this compound is a classic example of leveraging its differential reactivity. The general strategy involves a reaction with a primary amine. The amine first acts as a nucleophile to displace the more reactive γ-bromide. This is followed by an intramolecular nucleophilic substitution, where the nitrogen atom attacks the α-carbon to displace the second bromide, forming the strained four-membered ring.

Caption: General workflow for the synthesis of azetidine-2-carboxylates.

Field-Proven Protocol: Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate

This protocol is adapted from a peer-reviewed procedure and demonstrates the practical application of this compound in the synthesis of a chiral azetidine derivative.[7]

Materials:

-

This compound (1.0 eq)

-

(S)-1-phenylethylamine (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (5.0 eq)

-

Acetonitrile (MeCN)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Chromatography column

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (e.g., 2.87 mmol, 747 mg), (S)-1-phenylethylamine (e.g., 2.9 mmol, 0.37 mL), and sodium bicarbonate (e.g., 14.4 mmol, 1.21 g) in acetonitrile (e.g., 14 mL).[7]

-

Causality Note: Sodium bicarbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

-

-

Reaction Execution: Heat the mixture to reflux and stir for approximately 13 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[7]

-

Purification: Concentrate the filtrate using a rotary evaporator. The resulting residue is then purified by column chromatography on silica gel.[7]

-

Self-Validating System: A typical eluent system for this separation is a gradient of hexane and ethyl acetate (e.g., starting with 4:1 hexane/EtOAc).[7] The separation of diastereomers, if formed, can be visualized by TLC, and fractions containing the pure product are collected.

-

Analytical Characterization: Confirming Identity and Purity

Expected ¹H NMR Spectral Features (CDCl₃):

-

-OCH₃ (methyl ester): A singlet around 3.7-3.8 ppm.

-

-CH(Br)-: A triplet or multiplet around 4.2-4.4 ppm.

-

-CH₂- (adjacent to -CH(Br)-): A multiplet around 2.2-2.6 ppm.

-

-CH₂Br: A triplet around 3.4-3.6 ppm.

Expected ¹³C NMR Spectral Features (CDCl₃):

-

C=O (ester carbonyl): A signal in the range of 168-172 ppm.[12]

-

-OCH₃ (methyl ester): A signal around 52-54 ppm.

-

-CH(Br)-: A signal around 45-50 ppm.

-

-CH₂-: A signal around 35-40 ppm.

-

-CH₂Br: A signal around 30-33 ppm.

Expected Infrared (IR) Spectral Features:

-

C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1100-1300 cm⁻¹.

-

C-Br stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

-

C-H stretch (sp³): Absorptions just below 3000 cm⁻¹.

Expected Mass Spectrometry (MS) Features:

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

-

The monoisotopic mass is 257.8891 Da.[13]

-

Fragmentation patterns would likely involve the loss of Br, OCH₃, and COOCH₃.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the power of strategic functionalization in a small molecule. Its value is derived not simply from the presence of two reactive sites, but from their differential reactivity, which provides a handle for controlled, sequential transformations. As demonstrated, its role in the synthesis of strained heterocyclic systems like azetidines highlights its importance in medicinal chemistry and drug discovery. A thorough understanding of its properties, reactivity, and handling is essential for any scientist looking to leverage this potent building block in the design and execution of complex synthetic routes. The insights and protocols provided in this guide serve as a robust starting point for its successful application in the laboratory.

References

-

Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. BenchChem.

-

Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

-

Zhang, C., et al. (2021). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature. Available at: [Link]

- BenchChem. (2025). A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. BenchChem.

- BenchChem. (n.d.).

-

Al-Zoubi, R. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

- Kürti, L., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.

- Couty, F., et al. (2005). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry.

-

Sugai, T., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

- Kaneka Corporation. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.

-

PubChem. (n.d.). Methyl 2,4-dibromobutanoate. PubChem. Available at: [Link]

- Song, M., et al. (2018). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.

-

Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Wikipedia. Available at: [Link]

-

Roche, S. P., & Samanta, S. S. (2019). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. European Journal of Organic Chemistry. Available at: [Link]

-

West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-bromobutyrate. PubChem. Available at: [Link]

-

NIST. (n.d.). Methyl-2-bromobenzoate. NIST WebBook. Available at: [Link]

-

Zwanenburg, B., et al. (2007). Beta-halo-alpha,beta-unsaturated gamma-sultones. The Journal of Organic Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031249). HMDB. Available at: [Link]

-

LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Doc Brown. (n.d.). 13C nmr spectrum of 2-bromobutane. Doc Brown's Chemistry. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 4-bromo-2-methylbutanoate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. echemi.com [echemi.com]

- 3. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 29547-04-4 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]

- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum [chemicalbook.com]

- 10. Methyl 4-bromobutyrate(4897-84-1) 13C NMR spectrum [chemicalbook.com]

- 11. Methyl 4-bromobutyrate(4897-84-1) 1H NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. PubChemLite - Methyl 2,4-dibromobutanoate (C5H8Br2O2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Methyl 2,4-dibromobutyrate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4-dibromobutyrate is a versatile bifunctional reagent that has garnered significant attention in synthetic organic chemistry. Its structure, featuring two bromine atoms at distinct positions and a methyl ester, allows for a range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds and amino acid analogs. This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its utility in pharmaceutical and chemical research.

Molecular Structure and Properties

This compound is a halogenated ester with the chemical formula C₅H₈Br₂O₂. The presence of two bromine atoms, one at the α-position and one at the γ-position relative to the carbonyl group, imparts distinct reactivity to the molecule, enabling sequential or selective reactions.

Chemical Structure

The structure of this compound is characterized by a four-carbon chain with bromine substituents at the second and fourth positions, and a methyl ester at the first position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂O₂ | [1][2] |

| Molecular Weight | 259.92 g/mol | [1][2] |

| CAS Number | 70288-65-2 | [1][2] |

| Appearance | Colorless to pale yellow oily liquid or solid | [2][3] |

| Density | 1.839 - 1.840 g/mL at 20 °C | [1][3] |

| Boiling Point | 236.9 °C at 760 mmHg | [1] |

| Flash Point | 97.1 °C | [1] |

| Refractive Index | 1.512 | [1] |

| Solubility | Soluble in organic solvents, poorly soluble in water | [2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the α-proton, and the β- and γ-protons, with coupling patterns that reflect their connectivity.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the methoxy carbon, the carbonyl carbon, and the three carbons of the butyrate chain, each shifted according to its chemical environment and proximity to the electronegative bromine and oxygen atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks), confirming the presence of two bromine atoms. The exact mass is 257.88900 u.[1]

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves the bromination of γ-butyrolactone followed by ring-opening and esterification with methanol. This approach provides a scalable and efficient route to the desired product.

Synthetic Workflow

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of lactones and subsequent esterification, as documented in Organic Syntheses.[2][4]

Step 1: Synthesis of α-Bromo-γ-butyrolactone [2]

-

To a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add γ-butyrolactone and a catalytic amount of red phosphorus.

-

Cool the flask in an ice bath and slowly add bromine from the dropping funnel while stirring.

-

After the initial addition, remove the ice bath and add the remaining bromine.

-

Heat the reaction mixture, typically to around 80°C, for several hours to ensure complete bromination.

-

After cooling, carefully quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude α-bromo-γ-butyrolactone by vacuum distillation.

Step 2: Synthesis of this compound

-

The crude or purified α-bromo-γ-butyrolactone is then treated with a solution of hydrogen bromide in methanol. This can be achieved by bubbling dry HBr gas through cold methanol or by using a pre-made solution.

-

The reaction mixture is stirred, typically at room temperature or with gentle heating, to facilitate the ring-opening of the lactone and subsequent esterification.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent.

-

The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.

-

The organic layer is then dried over an anhydrous salt and the solvent is removed under reduced pressure.

-

The final product, this compound, is purified by vacuum distillation.

Applications in Organic Synthesis

The unique structure of this compound makes it a highly valuable precursor for the synthesis of various carbocyclic and heterocyclic systems. The differential reactivity of the two bromine atoms can be exploited for sequential functionalization.

Synthesis of Proline Analogs and Other Amino Acids

A significant application of this compound is in the synthesis of substituted prolines and other non-proteinogenic amino acids. These modified amino acids are of great interest in medicinal chemistry for the development of peptidomimetics with enhanced stability and biological activity.

The general approach involves the reaction of this compound with a primary amine, leading to an intramolecular cyclization to form the pyrrolidine ring characteristic of proline.

Caption: General pathway for the synthesis of proline analogs.

Preparation of Azetidine-2-carboxylic Acid Derivatives

This compound is also a key starting material for the synthesis of azetidine-2-carboxylic acid derivatives.[5] These four-membered heterocyclic amino acids are important structural motifs in various biologically active compounds. The synthesis typically involves the reaction of this compound with an amine, where the initial nucleophilic attack occurs at the α-position, followed by an intramolecular cyclization to form the azetidine ring.

Precursor to Other Heterocyclic Systems

The versatile reactivity of this compound allows for its use in the construction of a variety of other heterocyclic frameworks. By choosing appropriate nucleophiles and reaction conditions, it is possible to synthesize substituted tetrahydrofurans, thiophenes, and other ring systems of interest to medicinal and materials chemists.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the presence of two reactive bromine atoms at strategic positions make it an ideal starting material for the construction of a wide array of complex molecules, most notably proline analogs and other heterocyclic compounds of significant interest in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the modern synthetic chemistry laboratory.

References

-

B2Brazil. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 70288-65-2 this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). γ-CROTONOLACTONE. Coll. Vol. 5, p.295 (1973); Vol. 42, p.32 (1962). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE. Coll. Vol. 4, p.436 (1963); Vol. 34, p.46 (1954). Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2,4-dibromobutanoate. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 2,4-dibromobutyrate

Introduction

Methyl 2,4-dibromobutyrate (CAS No. 70288-65-2) is a halogenated ester of significant interest in synthetic organic chemistry, often serving as a versatile building block for the introduction of a four-carbon chain with multiple reactive sites.[1][2] Its utility in the synthesis of complex molecules, such as stereoisomers of azetidine-2-carboxylic amide derivatives, necessitates a thorough understanding of its structural and electronic properties.[1] Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound.

This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset, this document leverages predictive models, data from analogous compounds, and fundamental spectroscopic principles to offer a robust characterization framework. This approach mirrors the real-world challenges faced by researchers when encountering novel or sparsely documented chemical entities.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The electronegativity of the bromine and oxygen atoms will significantly influence the chemical shifts of the adjacent carbons, causing them to be deshielded and appear at a higher ppm.

Based on established chemical shift ranges for similar functional groups, the predicted ¹³C NMR data is summarized below.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C=O OCH₃ | 168 - 172 | The carbonyl carbon of the ester group is highly deshielded. |

| -CH (Br)- | 45 - 55 | The carbon bonded to the first bromine atom (at position 2) is significantly deshielded. |

| -CH₂- | 35 - 45 | The methylene carbon at position 3 is influenced by the adjacent bromine-bearing carbons. |

| -CH₂ Br | 30 - 40 | The terminal carbon bonded to the second bromine atom (at position 4) is also deshielded. |

| -COOCH₃ | 52 - 54 | The methyl carbon of the ester group is deshielded by the adjacent oxygen atom. |

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. We can predict the spectrum based on the structure:

-

CH₃ (ester methyl): This will be a singlet as there are no adjacent protons, likely appearing around 3.7-4.1 ppm due to the deshielding effect of the adjacent oxygen atom.[4]

-

CH (at position 2): This proton is attached to a carbon bearing a bromine atom and the ester group, leading to significant deshielding. It will be a multiplet (likely a triplet of doublets) due to coupling with the two protons on the adjacent CH₂ group. Expected chemical shift is in the range of 4.0-4.5 ppm.

-

CH₂ (at position 3): These two protons are diastereotopic and will be a complex multiplet due to coupling with the protons at positions 2 and 4. Their chemical shift will be influenced by the two flanking bromine atoms, likely appearing in the 2.5-3.5 ppm range.

-

CH₂ (at position 4): This terminal methylene group is attached to a bromine atom, resulting in a downfield shift. It will appear as a triplet due to coupling with the adjacent CH₂ group, expected in the range of 3.4-3.8 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -COOCH₃ | 3.7 - 4.1 | Singlet (s) | 3H |

| -CH(Br)- | 4.0 - 4.5 | Multiplet (m) | 1H |

| -CH₂- | 2.5 - 3.5 | Multiplet (m) | 2H |

| -CH₂Br | 3.4 - 3.8 | Triplet (t) | 2H |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the ester group and the carbon-bromine bonds.

The expected characteristic IR absorption bands are:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1735 - 1750 | C=O (ester) | Strong, sharp absorption characteristic of a saturated ester carbonyl stretch.[4][5] |

| ~1300 - 1000 | C-O (ester) | Strong, broad absorption from the C-O single bond stretch of the ester.[4][5] |

| ~2850 - 3000 | C-H (alkane) | Medium to weak absorptions from the stretching of sp³ hybridized C-H bonds. |

| ~690 - 515 | C-Br | Medium to strong absorption in the fingerprint region, indicative of the carbon-bromine bond stretch.[6][7] |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8]

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster of peaks due to the bromine isotopes. The M⁺ peak (with two ⁷⁹Br atoms), the M+2 peak (with one ⁷⁹Br and one ⁸¹Br), and the M+4 peak (with two ⁸¹Br atoms) will be observed in an approximate intensity ratio of 1:2:1. The monoisotopic mass of C₅H₈Br₂O₂ is approximately 257.89 g/mol .[9]

-

Fragmentation: Electron ionization will likely cause fragmentation. Common fragmentation pathways for bromoalkanes and esters include:

IV. Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Parameters: Use proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans for adequate signal-to-noise.

IR Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using a mass spectrometer with an electron ionization (EI) source. The mass range should be set to scan from m/z 50 to 400 to observe the molecular ion and key fragments.

V. Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

VI. Conclusion

References

-

University of Colorado Boulder. NMR Chemical Shifts. [Link]

-

PubChem. Methyl 2,4-dibromobutanoate. [Link]

- Abraham, R. J., et al. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 1993, (4), 699-706.

-

Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. [Link]

-

University of California, Los Angeles. Infrared Spectroscopy. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of bromoethane. [Link]

-

Scribd. Key IR Absorptions in Organic Compounds. [Link]

-

PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Maynooth University. Interpreting the IR spectrum. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

ResearchGate. Molecular peaks of bromide compounds. [Link]

-

University of Wisconsin-Madison. Spectroscopy Tutorial: Esters. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

Minnesota State University Moorhead. Table of Characteristic Proton NMR Shifts. [Link]

-

YouTube. How to Predict NMR in ChemDraw. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Scribd. Predict 13C Carbon NMR Spectra. [Link]

-

ChemRxiv. Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

ResearchGate. How to predict IR spectra of a compound?. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

- 1. This compound | 70288-65-2 [chemicalbook.com]

- 2. 2,4-二溴丁酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. savemyexams.com [savemyexams.com]

Safe Handling, Application, and Emergency Protocols for Methyl 2,4-dibromobutyrate

An In-depth Technical Guide:

Section 1: Executive Summary

Methyl 2,4-dibromobutyrate (CAS No. 70288-65-2) is a valuable bifunctional organic intermediate, instrumental in the synthesis of complex molecular architectures, particularly within pharmaceutical and fine chemical development.[1] Its utility is notable in creating heterocyclic compounds like azetidine derivatives and as a precursor for advanced diagnostic tools, such as Positron Emission Tomography (PET) probes.[2][3] However, its chemical reactivity, conferred by two bromine atoms at the C2 and C4 positions, also presents significant handling challenges. This guide provides a comprehensive framework for the safe use of this compound, grounded in established safety protocols and field-proven experience. It details the compound's toxicological profile, outlines essential risk mitigation strategies through engineering controls and personal protective equipment (PPE), and provides robust, step-by-step protocols for routine handling and emergency response.

Section 2: Physicochemical & Toxicological Profile

A foundational understanding of a compound's properties is the bedrock of its safe handling. The presence of two bromine atoms significantly influences the molecular weight, density, and reactivity of this compound compared to its non-halogenated analogues.

2.1: Physicochemical Data

The key physical and chemical properties of this compound are summarized below. This data is critical for designing experiments, particularly for calculating molar equivalents and anticipating its behavior in various solvents.

| Property | Value | Source(s) |

| CAS Number | 70288-65-2 | [1][2][4] |

| Molecular Formula | C₅H₈Br₂O₂ | [1] |

| Molecular Weight | 259.92 g/mol | [1][4] |

| Appearance | Colorless to pale yellow oily liquid or solid | [1][4] |

| Density | ~1.840 g/mL at 20 °C | [2][4][5] |

| Boiling Point | ~236.9 °C at 760 mmHg | [1][6] |

| Storage Temperature | 2-8°C (Refrigerated) | [4] |

2.2: Toxicological Hazards and Classification

This compound is classified as a hazardous substance. Its toxicological profile necessitates stringent handling procedures to prevent exposure.[7] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

-

Hazard Statements:

-

H315 - Causes skin irritation: Direct contact can lead to redness, inflammation, and discomfort.[4][7] The lipophilic nature of the compound may facilitate absorption through the skin.

-

H319 - Causes serious eye irritation: Vapors or splashes can cause significant eye damage, including pain and impaired vision.[4][7]

-

H335 - May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[4][7]

-

-

Target Organs: The primary target organ identified is the respiratory system .[4]

-

Water Hazard: Classified as WGK 3, indicating it is severely hazardous to water.[4] Environmental release must be strictly avoided.

Section 3: Core Safety Protocols & Risk Mitigation

A multi-layered approach to safety, beginning with the work environment and extending to personal protective measures, is mandatory when handling this compound.

3.1: Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. Reliance on PPE alone is insufficient.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9][10]

-

Proximity of Safety Equipment: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[8][10] This is non-negotiable for rapid decontamination in case of accidental exposure.

3.2: Personal Protective Equipment (PPE): A Self-Validating System

PPE is the final barrier between the user and the chemical. The selection must be based on the specific hazards of the compound and the procedure being performed.

-

Eye and Face Protection: Wear ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles.[9][10] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers of large volumes or quenching of reactions.

-

Skin Protection:

-

Gloves: Wear chemically-resistant gloves. Standard nitrile gloves offer splash protection but should be changed immediately upon contamination. For extended handling, consider thicker gloves or double-gloving. Always inspect gloves for tears or pinholes before use.

-

Lab Coat: A flame-retardant lab coat with full-length sleeves is required. Ensure it is fully buttoned to provide maximum coverage.

-

-

Respiratory Protection: For routine use within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used by trained emergency response personnel.[9]

3.3: Storage and Segregation: Ensuring Chemical Stability

Improper storage is a common source of laboratory incidents.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight.[9][11] The recommended storage temperature is 2-8°C.[4]

-

Incompatibilities: Segregate this compound from incompatible materials. The primary incompatibilities are:

-

Labeling: Ensure containers are clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

3.4: Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound is considered hazardous.

-

Waste Streams: Maintain separate, clearly labeled waste containers for halogenated organic waste. Do not mix with non-halogenated streams.

-

Containerization: Use robust, leak-proof containers. Never overfill waste containers.

-

Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal service, in strict accordance with all local, regional, and national regulations.[7][9][10]

Section 4: Emergency Response & First Aid

Immediate and correct response to an exposure or spill is critical to minimizing harm. All personnel using this chemical must be familiar with these procedures.

4.1: First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air.[9][10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[7][8] Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[9]

-

Ingestion: DO NOT induce vomiting.[8][9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[9]

4.2: Accidental Release Measures

-

Small Spills (in a fume hood):

-

Ensure PPE is worn.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).

-

Collect the contaminated absorbent material using spark-proof tools and place it into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

Section 5: Application Spotlight: Handling in Synthetic Workflows

As a bifunctional intermediate, this compound is often used in nucleophilic substitution reactions. The following protocol provides a general framework for its use, emphasizing the integration of safety at each step.

Experimental Protocol: General Procedure for a Nucleophilic Substitution

Causality Statement: This protocol is designed to control reaction parameters and mitigate risks associated with exothermic events and handling of a hazardous reagent.

-

System Preparation (Inside Fume Hood):

-

Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a reflux condenser, and a nitrogen/argon inlet.

-

Rationale: Removing atmospheric moisture is crucial as many nucleophiles and organometallic reagents are water-sensitive. An inert atmosphere prevents unwanted side reactions.

-

-

Reagent Addition:

-

Charge the flask with the chosen solvent and the nucleophile.

-

Begin stirring and cool the solution to the desired temperature (e.g., 0°C) using an ice bath.

-

Rationale: Many nucleophilic substitutions are exothermic. Starting at a reduced temperature provides better control over the reaction rate and prevents thermal runaways.

-

Using a gas-tight syringe, add this compound dropwise to the stirred solution. Monitor the internal temperature closely. Do not allow the temperature to rise significantly above the target.

-

Rationale: Dropwise addition ensures the reagent is consumed as it is added, preventing a dangerous accumulation of unreacted starting materials.

-

-

Reaction and Monitoring:

-

Allow the reaction to warm to room temperature or heat as required by the specific procedure.

-

Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

-

Quenching and Work-up:

-

Once the reaction is complete, cool the flask back down in an ice bath.

-

Rationale: Quenching is often exothermic. Cooling the mixture prevents boiling of low-boiling point solvents and ensures a controlled process.

-

Slowly add the quenching solution (e.g., saturated ammonium chloride, water).

-

Transfer the mixture to a separatory funnel for extraction. Vent the funnel frequently.

-

Rationale: Venting is critical to release any pressure that may build up from off-gassing or temperature changes during extraction.

-

Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator with appropriate cold trap and vacuum protection.

-

-

Final Cleanup:

-

Decontaminate all glassware with a suitable solvent (e.g., acetone) before washing. Dispose of the rinse solvent as halogenated organic waste.

-

Section 6: Conclusion

This compound is an effective synthetic building block whose utility is matched by its potential hazards. A comprehensive safety culture, built upon a thorough understanding of its properties, the consistent use of engineering controls and PPE, and preparedness for emergencies, is essential for its responsible use. By integrating the principles and protocols outlined in this guide, researchers can mitigate risks and leverage the full potential of this versatile chemical intermediate in advancing scientific discovery.

Section 7: References

-

This compound - B2Brazil. (n.d.). B2Brazil.

-

SAFETY DATA SHEET - Methyl 2-bromobutyrate. (2025). Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Methyl 4-bromobutyrate. (2010). Fisher Scientific.

-

This compound ≥97.0% (GC). (n.d.). Sigma-Aldrich.

-

This compound | 70288-65-2. (2025). ChemicalBook.

-

This compound | 29547-04-4. (2025). ChemicalBook.

-

Methyl2,4-dibromobutyrate Formula | 70288-65-2. (n.d.). ECHEMI.

-

SAFETY DATA SHEET - 2-Bromoisobutyryl bromide. (2009). Thermo Fisher Scientific.

-

SAFETY DATA SHEET - 2-bromo-2-methylbutane. (2025). Sigma-Aldrich.

-

Methyl2,4-dibromobutyrate SDS, 70288-65-2 Safety Data Sheets. (n.d.). ECHEMI.

-

SAFETY DATA SHEET - Methyl 2-bromobutyrate. (n.d.). Apollo Scientific.

-

Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council.

-

SAFETY DATA SHEET - Methyl 2-bromobutyrate. (2025). Thermo Fisher Scientific.

-

PET Probe Precursor Synthesis, Positron Emission Tomography. (n.d.). ChemPep.

Sources

- 1. b2brazil.com [b2brazil.com]

- 2. This compound | 70288-65-2 [chemicalbook.com]

- 3. chempep.com [chempep.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 29547-04-4 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Purity and Assay of Commercially Available Methyl 2,4-dibromobutyrate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative for a Key Synthetic Building Block

Methyl 2,4-dibromobutyrate is more than a sequence of atoms represented by the formula C₅H₈Br₂O₂; it is a versatile bifunctional intermediate critical in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical sectors.[1][2] Its utility in introducing a four-carbon chain with reactive handles at the 2- and 4-positions makes it invaluable for constructing cyclic structures and other intricate molecular architectures.[2] However, the very reactivity that makes this molecule a powerful synthetic tool also predisposes it to a range of potential impurities and degradation pathways.

For the researcher synthesizing a novel therapeutic agent or the process chemist scaling up a multi-kilogram reaction, the purity of this starting material is not a trivial specification—it is the bedrock upon which the success, reproducibility, and safety of the entire synthetic endeavor rests. An unidentified impurity can lead to unexpected side reactions, diminished yields, and downstream purification nightmares. In a regulated drug development environment, it can compromise the integrity of the final active pharmaceutical ingredient (API).

This guide eschews a simple recitation of analytical methods. Instead, it is structured to provide a holistic understanding of why specific analytical choices are made. We will delve into the likely impurity profile based on common synthetic routes, establish a multi-pronged analytical strategy for comprehensive characterization, and provide field-tested protocols that embody a self-validating system of checks and balances.

The Commercial Landscape: Understanding Supplier Specifications

The first step in any analytical undertaking is to understand the quality of the material being sourced. Commercially available this compound is typically offered at purities ranging from 97% to 98%, as determined by Gas Chromatography (GC). However, this single percentage point can obscure a complex reality. The nature of the remaining 2-3% is of paramount importance.

A review of specifications from prominent suppliers provides a baseline for what a researcher can expect.

| Parameter | Typical Specification | Source(s) |

| Assay (by GC) | ≥97.0% or ≥98% | [3] |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Formula | BrCH₂CH₂CHBrCOOCH₃ | |

| Molecular Weight | 259.92 g/mol | [1][4] |

| Density | ~1.840 g/mL at 20 °C | [5] |

| Storage Temp. | 2-8°C | [6] |

While useful, this data only tells part of the story. The "≥97.0% (GC)" value is an area-percent purity, which assumes that all components of the mixture have a similar response factor in the detector—a potentially flawed assumption. Furthermore, it provides no information on non-volatile impurities, residual water, or inorganic salts. A comprehensive assessment requires a deeper analytical dive.

Deconstructing the Impurity Profile: What to Expect and Where It Comes From

An intelligent analytical strategy is predicated on anticipating the likely impurities. These arise primarily from the synthetic route and subsequent degradation. A common laboratory-scale synthesis of related compounds involves the bromination of γ-butyrolactone, followed by esterification with methanol.[7] This pathway informs our list of probable contaminants.

| Impurity Class | Specific Example(s) | Likely Origin | Significance & Analytical Challenge |

| Starting Materials | γ-Butyrolactone, Methanol | Incomplete reaction or inefficient purification. | Methanol can act as a nucleophile in side reactions. Both are typically volatile and easily detected by GC. |

| Isomeric By-products | Methyl 2,3-dibromobutyrate, Methyl 3,4-dibromobutyrate | Non-selective bromination reactions. | Co-elution in chromatography is possible. NMR is essential for definitive structural elucidation. |

| Under-brominated Species | Methyl 2-bromobutyrate, Methyl 4-bromobutyrate | Incomplete bromination. | These can have significantly different reactivity, leading to undesired products. They are often separable by high-resolution GC.[8][9] |

| Reagent Carryover | Residual acid catalyst (e.g., H₂SO₄), Phosphorus compounds | From esterification or bromination steps. | Non-volatile and thus invisible to GC. May require techniques like Ion Chromatography or ICP-MS if critical. |

| Degradation Products | 2,4-Dibromobutyric acid, Water | Hydrolysis due to exposure to moisture. | The acid is non-volatile and corrosive. Water content is a critical parameter for stability and reaction control. Requires Karl Fischer titration. |

This predictive approach allows us to select a complementary suite of analytical techniques, ensuring that we account for volatile, non-volatile, acidic, and neutral impurities.

The Analytical Toolkit: A Multi-Modal Approach to Purity and Assay

No single technique can provide a complete picture of purity. We must employ an orthogonal set of methods, where each technique validates the others by measuring different physicochemical properties. The workflow below illustrates a robust strategy for characterizing a new batch of this compound.

Caption: Integrated workflow for comprehensive analysis.

Gas Chromatography (GC): The Workhorse for Volatile Analysis

Causality: this compound is sufficiently volatile and thermally stable to be an ideal candidate for GC analysis. This technique provides excellent separation of the main component from related volatile impurities, such as isomers or under-brominated species.

A. GC-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

The initial step is always identification. GC-MS is the definitive tool for confirming the identity of the main peak and tentatively identifying unknown impurity peaks by their mass spectra.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a stock solution of this compound at ~10 mg/mL in a suitable solvent like Methylene Chloride or Ethyl Acetate. Dilute this stock 100-fold to approximately 100 µg/mL for analysis.

-

Instrumentation: A standard GC system coupled to a single quadrupole or ion trap mass spectrometer.

-

GC Conditions:

-

Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness, is recommended for good separation of halogenated compounds.[10]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Split injection (e.g., 50:1 split ratio) at 250°C. Injection volume: 1 µL.

-

Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 15°C/min to 240°C, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.[11]

-

Source Temperature: 230°C.

-

Scan Mode: Full Scan from m/z 40 to 400. This range will capture the molecular ion and key fragment ions.

-

-

Data Interpretation: Confirm the main peak's identity by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern, showing losses of Br, HBr, and the methoxycarbonyl group, is characteristic. Tentatively identify impurity peaks based on their spectra.

B. GC-Flame Ionization Detection (GC-FID) for Assay

Once the impurity profile is understood, GC-FID is used for robust quantification. The FID detector offers excellent linearity and reproducibility for calculating area percent purity.

Experimental Protocol: GC-FID

-

Sample Preparation: Prepare a sample at ~1 mg/mL in the chosen solvent. If performing an assay against a reference standard, prepare both at the exact same concentration.

-

Instrumentation & Conditions: Use the identical GC conditions (column, inlet, oven program) as the GC-MS method to ensure peak correlation.

-

Data Interpretation:

-

Area Percent Purity: Calculate as (Area of Main Peak / Total Area of All Peaks) x 100. This is a rapid but semi-quantitative measure.

-

Assay vs. Reference Standard: For true accuracy, inject a certified reference standard of known purity at the same concentration as the sample. Calculate the assay using the formula: Assay (%) = (Area_Sample / Area_Standard) x Purity_Standard (%)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Causality: NMR provides unambiguous structural information. It is unparalleled for distinguishing between isomers—a task that can be challenging for MS alone—and for detecting impurities that have unique proton or carbon environments. Furthermore, Quantitative NMR (qNMR) offers a primary ratio method of quantification without the need for a specific reference standard of the analyte itself.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as the 0 ppm reference.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Data Interpretation:

-

Expected ¹H NMR Spectrum (in CDCl₃):

-

~4.4 ppm (dd, 1H): The proton at the C2 position (CHBr).

-

~3.8 ppm (s, 3H): The methyl ester protons (OCH₃).

-

~3.6 ppm (m, 2H): The protons at the C4 position (CH₂Br).

-

~2.5 ppm (m, 2H): The diastereotopic protons at the C3 position (CH₂).

-

-

Purity Assessment: Look for small peaks that do not correspond to the main structure. Residual solvents (e.g., CH₂Cl₂ at ~5.3 ppm) or isomeric impurities will have distinct signals.[12] Integration of these impurity peaks relative to the main component provides a mole-percent purity.

-

Workflow for Quantitative NMR (qNMR)

Caption: Step-by-step qNMR assay workflow.

Complementary Techniques for a Complete Profile

A. Karl Fischer Titration for Water Content

Causality: Water is a common and detrimental impurity that promotes hydrolysis. GC and NMR are not ideal for quantifying trace water. Karl Fischer titration is the specific and highly sensitive method for this purpose.

Experimental Protocol: Coulometric Karl Fischer

-

Instrumentation: A coulometric Karl Fischer titrator.

-

Sample Preparation: Accurately weigh and inject a suitable amount of the liquid sample (typically 0.5-1.0 mL) directly into the titration cell.

-

Analysis: The instrument automatically titrates the water and reports the content, typically in ppm or weight percent.

B. High-Performance Liquid Chromatography (HPLC)

Causality: While GC is the primary tool, HPLC is essential for detecting any non-volatile impurities, such as the 2,4-dibromobutyric acid degradation product or non-volatile synthesis residues. Since alkyl halides lack a strong UV chromophore, detection can be a challenge.

Experimental Protocol: HPLC with Refractive Index (RI) Detection

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1-2 mg/mL.

-

Instrumentation: An HPLC system with a Refractive Index (RI) detector.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of Methanol and Water (e.g., 60:40 v/v).[13]

-

Flow Rate: 1.0 mL/min.

-

Detector: RI detector maintained at a stable temperature (e.g., 35°C).

-

-

Data Interpretation: Look for peaks other than the main component. The acidic degradation product will typically have a shorter retention time than the parent ester in reversed-phase chromatography.

Conclusion: An Integrated Strategy for Assured Quality

The analysis of this compound is a clear illustration of the principle that true quality assurance in chemical synthesis comes from an integrated, multi-modal analytical approach. Relying on a single GC purity value from a supplier is insufficient for critical applications.

By combining the strengths of GC-MS for identification, GC-FID for volatile purity, NMR for structural confirmation and absolute assay, Karl Fischer for water content, and HPLC for non-volatile impurities, the researcher can build a comprehensive and trustworthy profile of their starting material. This rigorous characterization is not an academic exercise; it is a fundamental prerequisite for reproducible, efficient, and safe chemical development. It transforms an unknown variable into a known constant, providing the confidence needed to build complex molecules upon a solid analytical foundation.

References

- The Quantitative Separation of Alkyl and Phenethyl Halides by HPLC. Marcel Dekker, Inc.

- This compound 70288-65-2. Win-Win Chemical.

- This compound >=97.0% (GC). Sigma-Aldrich.

- This compound. B2Brazil.

- A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing.

- This compound (Cas 70288-65-2). Parchem.

- Derivatization of Alkyl Halides, Acid Chlorides, and Other Electrophiles with Polymer-Immobilized 8-Amino-2-naphthoxide. Journal of Chromatographic Science, Oxford Academic.

- This compound, >=97.0%. Cenmed Enterprises.

- This compound | 29547-04-4. ChemicalBook.

- This compound >=97.0% GC 70288-65-2. Sigma-Aldrich.

- This compound | 70288-65-2. ChemicalBook.

- 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum. ChemicalBook.

- Methyl 4-bromobutyrate(4897-84-1) 1H NMR spectrum. ChemicalBook.

- This compound | CAS#:70288-65-2. Chemsrc.

- Determination of methyl bromide residues in tea by headspace solid- phase microextraction coupled with gas chromatography-mass. Beverage Plant Research.

- development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Methyl 2-bromobutyrate 97 3196-15-4. Sigma-Aldrich.

- Simultaneous determination of 2-chloro methyl propionate, 1,4-di-bromo butane and para anisic aldehyde in mebeverine hydrochloride API by gas chromatography-mass spectrometric with selected-ion-monitoring mode. ResearchGate.

- Ethyl 2,4-dibromobutyrate synthesis. ChemicalBook.

- 29547-04-4(this compound) Product Description. ChemicalBook.

Sources

- 1. b2brazil.com [b2brazil.com]

- 2. This compound | 70288-65-2 [chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 29547-04-4 [chemicalbook.com]

- 6. 29547-04-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 4-bromobutyrate(4897-84-1) 1H NMR spectrum [chemicalbook.com]

- 9. 2-ブロモ酪酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. maxapress.com [maxapress.com]

- 12. 2-Bromobutyric acid methyl ester(3196-15-4) 1H NMR spectrum [chemicalbook.com]

- 13. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Physical Properties of Methyl 2,4-dibromobutyrate

This guide provides a comprehensive analysis of the physical properties of Methyl 2,4-dibromobutyrate, tailored for researchers, scientists, and professionals in drug development. We will delve into the documented data, address existing ambiguities in the scientific literature, and provide robust, field-proven protocols for the experimental determination of its core physical characteristics.

Introduction: Understanding this compound

This compound is a halogenated ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and another at the gamma position, makes it a versatile intermediate. It is notably used in the synthesis of heterocyclic compounds, such as stereoisomers of azetidine-2-carboxylic amide derivatives, which are crucial scaffolds in medicinal chemistry[1]. Azetidine carboxylic acids are important building blocks for various biologically active compounds and peptides[2].

The compound is identified by two primary CAS (Chemical Abstracts Service) numbers in various databases: 70288-65-2 and 29547-04-4 [3][4][5]. While both refer to the same molecular structure, researchers should be aware of both identifiers when conducting literature and database searches. A critical point of ambiguity in the available literature is the physical state of the compound at ambient temperature, with some sources describing it as a solid and others as an oily liquid[6]. This guide will address this discrepancy and provide the necessary experimental framework to make a definitive determination.

Physical and Chemical Properties Summary

The known physical properties of this compound are summarized below. This data has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈Br₂O₂ | [4][6][7] |

| Molecular Weight | 259.92 g/mol | [6][7] |

| Boiling Point | 236.9°C at 760 mmHg | [4][5][6] |

| 128-130°C at 16 torr | [8] | |

| 71°C at 5 Torr | [9] | |

| Density | 1.840 g/mL at 20°C | [3] |

| 1.839 g/cm³ | [4][5] | |

| Melting Point | Not clearly recorded | [6] |

| Appearance | Colorless to pale yellow oily liquid OR Solid | [6] |

| Refractive Index | 1.512 | [4] |

| Storage Temperature | 2-8°C | [9] |

In-Depth Analysis of Physical State

2.1 Boiling Point

The boiling point is a critical physical constant for a liquid. For this compound, the literature consistently reports a boiling point of 236.9°C at standard atmospheric pressure (760 mmHg) [4][5][6]. It is crucial to note the pressure at which a boiling point is measured, as a reduction in pressure leads to a significant decrease in the boiling point[10]. This is evidenced by the reported boiling points of 128-130°C at 16 torr and 71°C at 5 torr[8][9]. The accurate determination of the boiling point is a reliable indicator of the substance's purity; pure liquids typically exhibit a sharp boiling point, whereas mixtures boil over a range of temperatures.

2.2 The Ambiguity of the Melting Point

A notable discrepancy exists in the literature regarding the physical state of this compound at room temperature. Some suppliers classify it as a solid, while others describe it as a liquid[6][8]. Furthermore, its melting point is explicitly stated as "Not clearly recorded" in some technical data sheets[6].

This ambiguity suggests that the melting point of this compound is likely close to standard ambient temperature (20-25°C). Minor variations in purity, or even slight differences in ambient temperature, could result in the substance being observed as either a low-melting solid or a viscous liquid. The presence of impurities is known to depress and broaden the melting range, which could also contribute to these conflicting observations[11]. Given this uncertainty, experimental determination is the most reliable path to characterizing a specific batch of the compound.

Experimental Determination of Physical Properties

The following protocols are self-validating systems designed to provide accurate and reproducible measurements of melting and boiling points.

3.1 Protocol for Melting Point Determination (Mel-Temp Apparatus)

This method is ideal for determining the melting range of a solid. The sharpness of the melting range (typically 0.5-1.0°C for a pure compound) serves as a key indicator of purity.

Causality: A slow heating rate (1-2°C per minute) in the vicinity of the melting point is critical.[11][12]. This ensures that the heating block, thermometer, and sample are in thermal equilibrium, providing an accurate reading rather than a temperature overshoot.

Methodology:

-

Sample Preparation:

-

Ensure the sample is dry and finely powdered. If the sample is granular, gently pulverize a small amount using a mortar and pestle.

-

Press the open end of a capillary tube into the sample pile, forcing a small amount of solid into the tube.

-

Tap the closed end of the capillary tube firmly on a hard surface to pack the solid down. Alternatively, drop the tube, sealed-end down, through a long piece of glass tubing to achieve tight packing[11][12][13].

-

The final packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range[13].

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Preliminary Measurement (if MP is unknown): Heat the block rapidly to get an approximate melting point. Allow the apparatus to cool at least 20°C below this approximate value before proceeding[12][13].

-

Accurate Measurement: Begin heating at a medium rate until the temperature is about 15-20°C below the expected melting point.

-

Reduce the heating rate so the temperature rises no more than 1-2°C per minute[11][12].

-

Record T1: The temperature at which the first droplet of liquid is observed[13].

-

Record T2: The temperature at which the last crystal of the solid phase melts completely.

-

The melting point is reported as the range T1 - T2.

-

-

Post-Measurement:

3.2 Protocol for Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining boiling points with small sample volumes (less than 0.5 mL) and minimizes hazards associated with flammable liquids[15][16].

Causality: The boiling point is defined as the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure[10]. In this setup, a rapid stream of bubbles indicates the vapor pressure has exceeded the atmospheric pressure. Upon cooling, the precise moment the liquid is drawn back into the capillary tube signifies that the internal and external pressures have equalized, which is the true boiling point[15][17][18].

Methodology:

-

Sample Preparation:

-

Add 0.5 mL of the liquid sample into a small test tube (e.g., 75x12 mm).

-

Take a glass capillary tube (sealed at one end) and place it into the test tube with the open end down[18].

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb[16][17].

-

Clamp a Thiele tube to a ring stand and ensure it is filled with mineral oil to a level above the side-arm outlet[16][18].

-

Insert the thermometer and sample assembly into the Thiele tube, using a slotted stopper to hold it in place. The sample should be immersed in the oil[15].

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion to ensure even heating[10][15]. Convection currents in the oil will maintain a uniform temperature.

-

Observe the sample. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube[15][17]. This indicates the temperature is slightly above the boiling point.

-

Remove the heat and allow the apparatus to cool slowly.

-

Record the Boiling Point: Watch the capillary tube intently. The moment the stream of bubbles stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the boiling point[10][17][18].

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

Visualization of Experimental Workflows

The following diagram illustrates the logical flow for the determination of the physical properties discussed.

Caption: Workflow for the experimental determination of melting and boiling points.

Conclusion